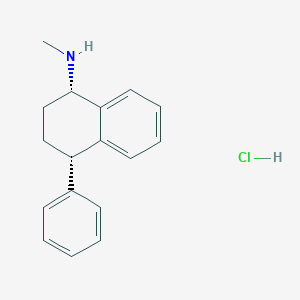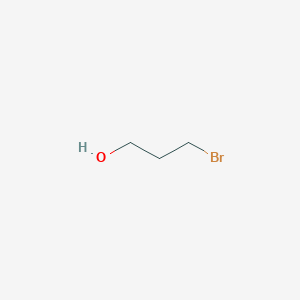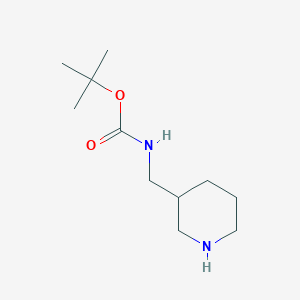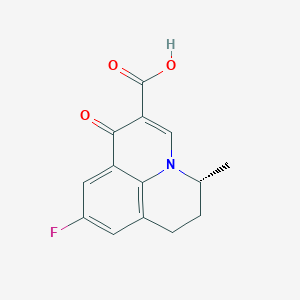![molecular formula C8H6N2O2 B121514 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 156270-06-3](/img/structure/B121514.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential biomedical applications . The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, which allows for a variety of chemical modifications and functionalizations .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various routes. One method involves the reaction of carbethoxyacetamidine with bromoacetone or chloroacetaldehyde to obtain the starting pyrroles, which are then further processed to yield the desired pyrrolopyridine carboxylic acids . Another approach is the modification of Madelung- and Fischer-syntheses of indoles to prepare 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Additionally, a four-step reaction involving reduction, oxidation, oximation, and cyclization has been used to synthesize 1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray diffraction analysis has been employed to determine the crystal structure of specific derivatives, such as 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . Density functional theory (DFT) calculations have been used to predict the optimal molecular structure and conformations, which are consistent with experimental data .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines undergo a variety of chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases. These reactions typically occur at the 3-position of the pyrrolopyridine ring, although there are instances of reactivity at the 2-position . The compounds can also react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes and with nitrosobenzene to yield imino derivatives . Grignard reagents can be used to introduce substituents at the 1-position, leading to further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives have been explored through the study of their molecular electrostatic potentials and frontier molecular orbitals. Surface analysis techniques provide insights into the physicochemical characteristics of these compounds, which are important for understanding their reactivity and potential as organic building blocks . The antibacterial activity of certain derivatives has been demonstrated, indicating the relevance of these compounds in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . The compound 4h, for example, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Immunomodulation
1H-Pyrrolo[2,3-b]pyridine derivatives have been used as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .
Treatment of Diabetes and Related Disorders
1H-Pyrrolo[2,3-b]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Applications
Pyridine-containing compounds, such as 1H-Pyrrolo[2,3-b]pyridine derivatives, have been found to have significant antiviral activities . These compounds can interfere with the replication process of viruses, making them potential candidates for the development of new antiviral drugs .
Anticholinesterase Activities
1H-Pyrrolo[2,3-b]pyridine derivatives have also been studied for their anticholinesterase activities . Cholinesterase is an enzyme that is involved in the breakdown of certain neurotransmitters in the nervous system. Inhibitors of this enzyme can be used in the treatment of diseases like Alzheimer’s and myasthenia gravis .
Antimalarial Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potential in the treatment of malaria . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .
Antiviral Applications
Pyridine-containing compounds, such as 1H-Pyrrolo[2,3-b]pyridine derivatives, have been found to have significant antiviral activities . These compounds can interfere with the replication process of viruses, making them potential candidates for the development of new antiviral drugs .
Anticholinesterase Activities
1H-Pyrrolo[2,3-b]pyridine derivatives have also been studied for their anticholinesterase activities . Cholinesterase is an enzyme that is involved in the breakdown of certain neurotransmitters in the nervous system. Inhibitors of this enzyme can be used in the treatment of diseases like Alzheimer’s and myasthenia gravis .
Antimalarial Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potential in the treatment of malaria . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBIRFFGAIFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436221 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
CAS RN |
156270-06-3 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)








![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)